(5Z)-5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one
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Overview
Description
(5Z)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzyl ether, an ethoxy group, and a sulfanylidene imidazolidinone core, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, including the formation of the imidazolidinone core, introduction of the benzyl ether and ethoxy groups, and final cyclization. Common reagents used in these reactions include organolithium reagents, transition metal catalysts, and various solvents to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether or ethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical transformations makes it a versatile scaffold for the design of new pharmaceuticals .
Industry
In industry, (5Z)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE could be used in the production of specialty chemicals, materials science, and as a precursor for the synthesis of high-value compounds .
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-3-CYCLOHEXYL-1-METHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dye and herbicide production.
Ringer’s lactate solution: A mixture of electrolytes used in medical treatments.
Steviol glycoside: Natural sweeteners derived from the Stevia plant
Properties
Molecular Formula |
C26H30N2O3S |
---|---|
Molecular Weight |
450.6 g/mol |
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C26H30N2O3S/c1-3-30-24-17-20(14-15-23(24)31-18-19-10-6-4-7-11-19)16-22-25(29)28(26(32)27(22)2)21-12-8-5-9-13-21/h4,6-7,10-11,14-17,21H,3,5,8-9,12-13,18H2,1-2H3/b22-16- |
InChI Key |
MVZJTPXOSDOVLC-JWGURIENSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2C)C3CCCCC3)OCC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2C)C3CCCCC3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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